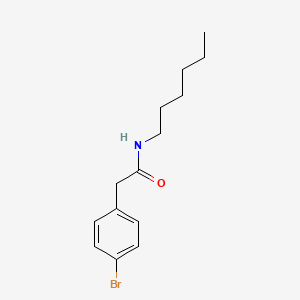
N-pentyl-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pentyl-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pentyl group attached to the nitrogen atom and a phenoxy group attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxypropanoic acid with pentylamine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of benzyl acrylate and n-amylamine, followed by a series of extraction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-pentyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-pentyl-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-pentyl-2-phenoxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-cyclopentyl-2-phenoxypropanamide
- N-cyclooctyl-2-phenoxypropanamide
- 6-n-pentyl-2H-pyran-2-one
Comparison: N-pentyl-2-phenoxypropanamide is unique due to its specific structural features, such as the pentyl group and phenoxy group. These features may confer distinct chemical and biological properties compared to similar compounds. For instance, the length of the alkyl chain (pentyl vs. cyclopentyl or cyclooctyl) can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-pentyl-2-phenoxypropanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-8-11-15-14(16)12(2)17-13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,15,16) |
Clave InChI |
MZDBBEVHNYTQDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170180.png)

![4-bromo-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11170189.png)
![N-benzyl-2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B11170191.png)
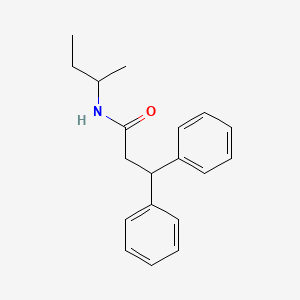
![N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170198.png)
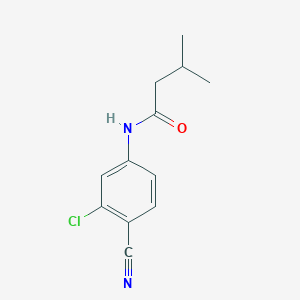
![3-ethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide](/img/structure/B11170213.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(benzylsulfonyl)propanamide](/img/structure/B11170219.png)
![N-(2-methoxy-5-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11170222.png)
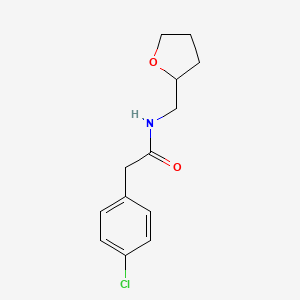
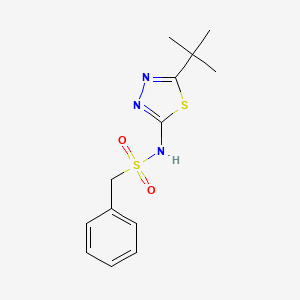
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170261.png)
